An In-Depth Technical Guide to the Physical and Chemical Properties of H-D-Phg-Otbu HCl
An In-Depth Technical Guide to the Physical and Chemical Properties of H-D-Phg-Otbu HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of D-Phenylglycine tert-butyl ester hydrochloride (H-D-Phg-Otbu HCl), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. This document is intended to serve as a technical resource, offering field-proven insights into its characteristics, analytical methodologies, and handling considerations.
Chemical Identity and Structure
H-D-Phg-Otbu HCl is the hydrochloride salt of the tert-butyl ester of D-phenylglycine. The presence of the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is a common strategy in multi-step organic syntheses to prevent unwanted reactions. This protection allows for selective modifications at other parts of the molecule.[1]
The chemical structure of H-D-Phg-Otbu HCl is characterized by a chiral center at the alpha-carbon, a phenyl group, an amino group (protonated as the hydrochloride salt), and a tert-butyl ester.
Caption: Chemical structure of H-D-Phg-Otbu HCl.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | D-Phenylglycine tert-butyl ester hydrochloride |
| Synonyms | (R)-tert-Butyl 2-amino-2-phenylacetate hydrochloride, D-Phg-OtBu·HCl |
| Molecular Formula | C₁₂H₁₈ClNO₂ |
| Molecular Weight | 243.73 g/mol |
| CAS Number | 65715-93-7, 256478-95-2 |
Physicochemical Properties
The physical and chemical properties of H-D-Phg-Otbu HCl are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder or solid. | [2] |
| Melting Point | 227-233 °C | [2] |
| Optical Rotation | [α]D²⁰ = -107 ± 2º (c=1 in EtOH) | [2] |
| Solubility | Generally soluble in polar organic solvents like methanol and ethanol.[3] Limited solubility in non-polar organic solvents.[3] | |
| Storage | Recommended storage at 2-8°C. |
Chemical Stability:
The stability of H-D-Phg-Otbu HCl is largely dictated by the tert-butyl ester group. This group is known to be stable under neutral and basic conditions, which is advantageous in synthetic routes where other functional groups need to be manipulated using base-mediated reactions.[4] However, the tert-butyl ester is labile under acidic conditions.[5] The acid-catalyzed hydrolysis proceeds via a mechanism that involves the formation of a stable tert-butyl carbocation.[6] This property is exploited for the deprotection of the carboxylic acid when desired.
The hydrochloride salt form enhances the stability and handling of the compound as a solid, compared to its free base form.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of H-D-Phg-Otbu HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts for H-D-Phg-Otbu HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) would be:
-
Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm, corresponding to the five protons of the phenyl group.
-
Alpha-Proton (α-H): A singlet or a narrow multiplet for the proton attached to the chiral center.
-
Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
tert-Butyl Protons: A sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons.
¹³C NMR: The carbon NMR spectrum would provide further confirmation of the carbon framework. Expected signals include:
-
Carbonyl Carbon (C=O): In the region of 170-175 ppm.
-
Aromatic Carbons: Several signals in the aromatic region (125-140 ppm).
-
Quaternary Carbon of tert-Butyl Group: A signal around 80-85 ppm.
-
Alpha-Carbon (α-C): A signal for the chiral carbon.
-
Methyl Carbons of tert-Butyl Group: A signal around 28 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands would include:
-
N-H Stretching: A broad band in the region of 2800-3000 cm⁻¹ is expected for the ammonium hydrochloride salt.
-
C=O Stretching: A strong absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.
-
C-H Stretching: Aromatic C-H stretching bands may appear above 3000 cm⁻¹, while aliphatic C-H stretching bands will be just below 3000 cm⁻¹.
-
C-O Stretching: Bands corresponding to the C-O stretching of the ester group.
-
Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹) characteristic of the phenyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the expected molecular ion would be [M+H]⁺, corresponding to the free base of the compound. The fragmentation pattern would likely involve the loss of the tert-butyl group (as isobutylene) and subsequent fragmentation of the remaining structure.
Synthesis and Purification
The synthesis of H-D-Phg-Otbu HCl typically involves the esterification of D-phenylglycine. A common and effective method is the reaction of D-phenylglycine with a tert-butylating agent in the presence of an acid catalyst.
Experimental Protocol: Esterification of D-Phenylglycine
This protocol is a representative example of how H-D-Phg-Otbu HCl can be synthesized.
Caption: A typical workflow for the synthesis of H-D-Phg-Otbu HCl.
Step-by-Step Methodology:
-
Reaction Setup: To a suspension of D-phenylglycine in a suitable organic solvent such as dichloromethane (DCM), add tert-butanol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature for an extended period (typically 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Separate the organic layer and extract the aqueous layer with additional portions of DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of D-phenylglycine tert-butyl ester.
-
Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether and add a solution of hydrogen chloride in diethyl ether dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-D-Phg-Otbu HCl.
Purification:
The primary method for purification of the final product is recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ether, to obtain a high-purity crystalline solid.
Safety and Handling
As a laboratory chemical, H-D-Phg-Otbu HCl should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or in a fume hood.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Applications in Research and Development
H-D-Phg-Otbu HCl is a valuable building block in several areas of chemical research:
-
Peptide Synthesis: It is used to incorporate the D-phenylglycine moiety into peptide chains. The tert-butyl ester protects the C-terminus during peptide coupling reactions, and can be selectively removed at a later stage.
-
Pharmaceutical Synthesis: D-phenylglycine and its derivatives are found in the structure of various bioactive molecules and pharmaceuticals. H-D-Phg-Otbu HCl serves as a key intermediate in the synthesis of these compounds.[1]
-
Asymmetric Synthesis: The chiral nature of this compound makes it a useful starting material in asymmetric synthesis to introduce a specific stereocenter into a target molecule.
Conclusion
H-D-Phg-Otbu HCl is a versatile and important chemical intermediate with well-defined physical and chemical properties. A thorough understanding of its characteristics, including its stability, reactivity, and analytical profile, is crucial for its effective use in research and development. This guide provides a foundational understanding to aid researchers in their synthetic endeavors involving this valuable compound.
References
-
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-
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Chemistry LibreTexts. 1. Backgrounds of Amino Acids. [Link]
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Chemistry LibreTexts. 1. Backgrounds of Amino Acids. [Link]
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Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
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Environmental Toxicology and Chemistry. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. [Link]
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RSC Publishing. Kinetics of the Acid-catalysed Hydrolysis of the Methyl Cyclohexane-mono- and -di-carboxylates and 4-t-Butylcyclohexanecarboxylates. [Link]
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